![molecular formula C21H21N7O2 B2818302 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097895-01-5](/img/structure/B2818302.png)
2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
Benzimidazole derivatives, which this compound is a part of, have attracted a great deal of interest among medicinal chemists . They have significant importance as chemotherapeutic agents in diverse clinical conditions due to their isostructural pharmacophore of naturally occurring active biomolecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzimidazole derivatives have been synthesized in plenty over the last decades . The synthesis of these compounds often involves complex chemical reactions .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including this compound, consists of a benzene ring fused with a five-membered imidazole ring . This structure is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .Chemical Reactions Analysis
Benzimidazole derivatives show a broad range of chemical and biological properties . They are known to react with various compounds, leading to a wide range of products with different biological activities .Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a subject of interest in oncology studies .
- The compound’s benzodiazole and pyrazole moieties contribute to its antimicrobial properties. Investigations have focused on its effectiveness against bacteria, fungi, and parasites .
- Some derivatives of this compound have demonstrated potent inhibition of Helicobacter pylori growth. These findings could be relevant for treating H. pylori-related infections .
- The compound’s unique scaffold may modulate inflammatory responses. Studies have investigated its impact on cytokines, enzymes, and immune cells involved in inflammation .
Anticancer Properties
Antimicrobial Activity
Helicobacter pylori Inhibition
Anti-Inflammatory Effects
Safety and Hazards
properties
IUPAC Name |
2-[[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c29-20-5-4-19(27-9-1-8-24-27)25-28(20)13-15-6-10-26(11-7-15)21(30)16-2-3-17-18(12-16)23-14-22-17/h1-5,8-9,12,14-15H,6-7,10-11,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYGAJLUWBMGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
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